N-(4-chlorophenyl)-2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetamide
Description
N-(4-chlorophenyl)-2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetamide is a synthetic organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Properties
IUPAC Name |
N-(4-chlorophenyl)-N'-[(1-methylpiperidin-4-ylidene)amino]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2/c1-19-8-6-12(7-9-19)17-18-14(21)13(20)16-11-4-2-10(15)3-5-11/h2-5H,6-9H2,1H3,(H,16,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNCFZYXWBUMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC(=O)C(=O)NC2=CC=C(C=C2)Cl)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetamide typically involves the condensation of 4-chlorobenzaldehyde with 1-methylpiperidine-4-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing similar reaction conditions as in the laboratory synthesis. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetamide would depend on its specific biological target. Generally, hydrazones can interact with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-chlorophenyl)-2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetamide
- **N-(4-bromophenyl)-2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetamide
- **N-(4-fluorophenyl)-2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
